molecular formula C23H22N4O3S B2936538 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL CAS No. 1226458-87-2

2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL

Katalognummer: B2936538
CAS-Nummer: 1226458-87-2
Molekulargewicht: 434.51
InChI-Schlüssel: WWZUHYGUBGTIOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine derivative featuring a 1,2,4-oxadiazole ring substituted with a benzyloxy-phenyl group and a sulfanyl-methyl linker. The pyrimidin-4-ol core is further substituted with a propyl group at the 6-position.

Eigenschaften

IUPAC Name

2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-2-8-17-13-20(28)25-23(24-17)31-15-21-26-22(27-30-21)18-11-6-7-12-19(18)29-14-16-9-4-3-5-10-16/h3-7,9-13H,2,8,14-15H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZUHYGUBGTIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL involves multiple steps, including the formation of the oxadiazole ring and the attachment of the benzyloxy group. One common method involves the reaction of 2-(benzyloxy)benzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 6-propyl-4-hydroxy-2-thiopyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyloxy moiety.

Wissenschaftliche Forschungsanwendungen

2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring and benzyloxy group play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The compound shares structural motifs with several analogues in the literature, including derivatives from the Screening Compounds Database () and synthesized pyrimidine-oxadiazole hybrids (). Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Substituents Potential Applications
Target Compound C₂₄H₂₂N₄O₃S* 446.52 g/mol 6-propyl, 2-(benzyloxy-phenyl)-1,2,4-oxadiazole, sulfanyl-methyl linker Hypothesized kinase inhibition, antimicrobial
G807-0574 (2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol) C₂₁H₁₆N₄O₅S 436.44 g/mol 3-methoxyphenyl, 1,3-benzodioxole-oxadiazole, sulfanyl-methyl linker Database-listed (biological screening)
Compound 7a-c ()** Variable Variable Substituted-phenyl-1,2,4-oxadiazole, pyrimidine-benzo[b][1,4]oxazinone hybrid Synthesized for structural characterization
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () C₂₈H₃₂N₂O₇ 508.57 g/mol Dual benzyloxy groups, dimethoxymethyl, pyrimidine-dione core Not specified; likely synthetic intermediate

Key Findings:

Bioactivity Potential: The sulfanyl-methyl linker in the target compound and G807-0574 may enhance membrane permeability compared to ether or amine linkers in analogues like those in . Sulfur-containing linkers are known to improve metabolic stability .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods described in , where phenyl-1,2,4-oxadiazoles are coupled to pyrimidine cores using caesium carbonate and DMF. This contrasts with ’s use of benzyloxy-protected intermediates, which require deprotection steps .

Structural Stability :

  • The pyrimidin-4-ol moiety in the target compound may exhibit tautomerism, influencing hydrogen-bonding interactions in biological systems. This property is absent in pyrimidine-diones (), which are more rigid .

Biologische Aktivität

The compound 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL (CAS Number: 2742037-76-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H20F2N4O3SC_{27}H_{20}F_{2}N_{4}O_{3}S with a molecular weight of 518.5 g/mol. The structure features an oxadiazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC27H20F2N4O3SC_{27}H_{20}F_{2}N_{4}O_{3}S
Molecular Weight518.5 g/mol
CAS Number2742037-76-7

Anticancer Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer (MCF-7) cells. In one study, a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .

The mechanisms through which these compounds exert their biological effects are diverse:

  • Inhibition of Enzymes : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX-1 and COX-2) .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells. For example, one study reported that specific oxadiazole derivatives increased apoptosis rates significantly compared to untreated controls .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of oxadiazole derivatives. For instance, compounds exhibiting affinity for metabotropic glutamate receptors have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease .

Antimicrobial Activity

Compounds featuring the benzyloxyphenyl group have also been evaluated for their antimicrobial properties. The presence of the oxadiazole ring enhances their activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies

  • Anticancer Evaluation : A study focused on a series of novel oxadiazole derivatives demonstrated their ability to inhibit tumor growth in vivo. The compounds were administered to mice bearing xenograft tumors, resulting in significant tumor size reduction compared to controls .
  • MAO B Inhibition : Another case involved the synthesis of benzyloxyphenyl oxadiazoles that selectively inhibited monoamine oxidase B (MAO B), with IC50 values in the low nanomolar range. These findings suggest potential applications in treating depression and neurodegenerative diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.